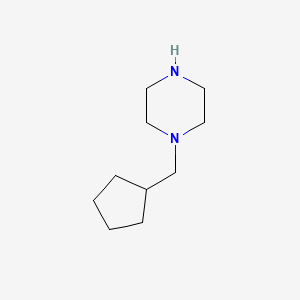

1-(Cyclopentylmethyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

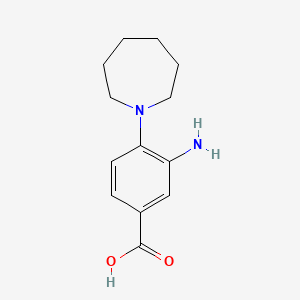

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(Cyclopentylmethyl)piperazine derivatives involves several key steps, including the functionalization of the piperazine ring and the introduction of the cyclopentylmethyl group. While specific synthesis pathways for 1-(Cyclopentylmethyl)piperazine are not detailed in the available literature, the synthesis of piperazine derivatives typically involves nucleophilic substitution reactions, amine alkylation, and cyclization processes. These methods provide a versatile approach to modifying the piperazine scaffold for various therapeutic uses (Girase et al., 2020).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1-(Cyclopentylmethyl)piperazine, is characterized by the presence of the piperazine ring, a six-membered ring containing two nitrogen atoms. This structure is crucial for the compound's interaction with biological targets. The cyclopentylmethyl group attached to the piperazine ring further influences the compound's biological activity by affecting its lipophilicity and binding affinity to receptors (Rathi et al., 2016).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including N-dealkylation, which is a common metabolic pathway for arylpiperazine derivatives in clinical applications. These reactions are significant for understanding the pharmacokinetic properties of these compounds (Caccia, 2007). The chemical properties of 1-(Cyclopentylmethyl)piperazine derivatives are influenced by the presence of the piperazine ring and the substituents attached to it, which can be modified to enhance their pharmacological profile.

Physical Properties Analysis

The physical properties of 1-(Cyclopentylmethyl)piperazine, such as solubility, melting point, and stability, are crucial for its formulation and therapeutic effectiveness. While specific data on 1-(Cyclopentylmethyl)piperazine are not provided, piperazine derivatives' physical properties are generally modifiable through structural modifications to improve their drug-like characteristics (Chopra et al., 2023).

Chemical Properties Analysis

The chemical properties of 1-(Cyclopentylmethyl)piperazine derivatives, including their reactivity, stability under various conditions, and interaction with biological targets, are influenced by the piperazine core and the attached cyclopentylmethyl group. These properties are essential for the compound's biological activity and its potential as a therapeutic agent (Chaudhary et al., 2023).

Aplicaciones Científicas De Investigación

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

-

Pharmaceutical Research : Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

-

Synthetic Chemistry : Piperazine derivatives are often used in synthetic chemistry due to their chemical reactivity, which facilitates their insertion into molecules . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Safety And Hazards

Direcciones Futuras

Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Propiedades

IUPAC Name |

1-(cyclopentylmethyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-4-10(3-1)9-12-7-5-11-6-8-12/h10-11H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSJFNAPZZCQAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359066 |

Source

|

| Record name | 1-(cyclopentylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopentylmethyl)piperazine | |

CAS RN |

82500-22-9 |

Source

|

| Record name | 1-(cyclopentylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromofuro[3,2-c]pyridine](/img/structure/B1268615.png)

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1268633.png)

![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)

![3-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268639.png)